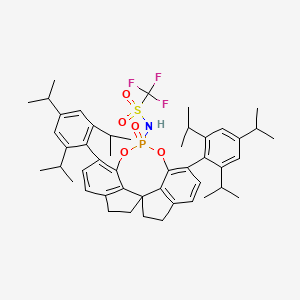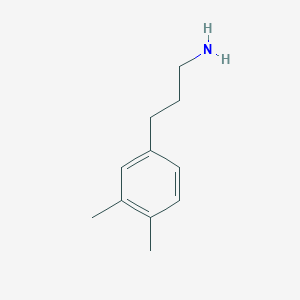
3-(3,4-Dimethylphenyl)propylamine
Descripción general
Descripción
“3-(3,4-Dimethylphenyl)propylamine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Chemical Reactions Analysis
The dehydrogenation reaction of trans-propylamine (trans-pA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 125-130 °C (at a pressure of 1.5 Torr), a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 10.20±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Derivatives: 3-(3,4-Dimethylphenyl)propylamine has been used in the synthesis of various chemical compounds. For instance, it was N-acylated with aralkanecarboxylic acid chlorides, leading to the formation of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure and subsequent reduction (Berney & Jauner, 1976). Additionally, 3-(dimethylamino)-1-propylamine, a variant of this compound, was effective in deacylation reactions giving 1-O deprotected sugars as precursors for imidate glycosyl donors (Andersen, Heuckendorff & Jensen, 2015).
Pharmacological Aspects
- Dopaminergic Properties: The synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a compound related to this compound, showed significant dopaminergic ligand properties. The R configuration exhibited a higher affinity for D4 receptors than the S configuration (Macchia et al., 2001).
Material Science and Engineering
- Polymer Synthesis and Applications: New polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group were synthesized using a diamine monomer derived from 3,4-dimethylaniline, closely related to this compound. These polymers demonstrated high glass transition temperatures and solubility in various solvents, making them potentially useful in material science applications (Liaw, Hsu, Chen & Lin, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJRNLQAUJOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester](/img/structure/B3239867.png)

![[4-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3239874.png)

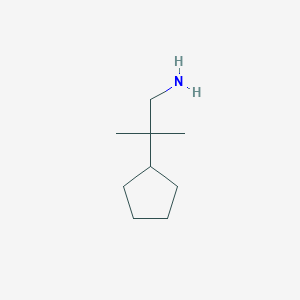
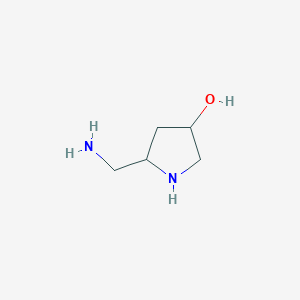
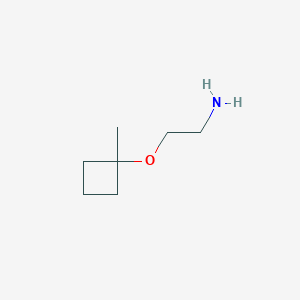
![Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one](/img/structure/B3239917.png)
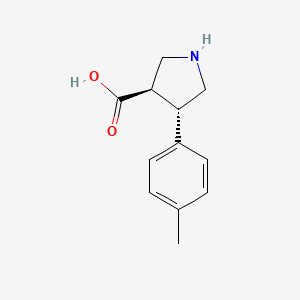

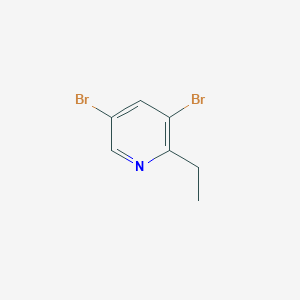
![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

